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HDAC6 degrader-1

PROTAC HDAC6 DC50

Researchers need isoform-selective HDAC6 degradation without off-target class I/II HDAC effects. This PROTAC (Nexturastat A-PEG-pomalidomide) solves that. - DC50 3.8 nM, GI50 1.21 μM in MM.1S multiple myeloma cells - No degradation of HDAC1/2/3/4 at 100 nM (Western blot validated) - Validated in vivo: renal ischemia-reperfusion injury model - E3 ligase: CRBN; warhead: Nexturastat A Ideal for oncogenic mechanism studies, live-cell degradation imaging, and ROS-apoptosis research. Bulk & R&D quantities available.

Molecular Formula C40H45N9O9
Molecular Weight 795.8 g/mol
Cat. No. B12430339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC6 degrader-1
Molecular FormulaC40H45N9O9
Molecular Weight795.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN4C=C(N=N4)CCCCN(CC5=CC=C(C=C5)C(=O)NO)C(=O)NC6=CC=CC=C6
InChIInChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52)
InChIKeyNLVMRCQAKUCFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC6 degrader-1: Cereblon-Recruiting PROTAC for Selective HDAC6 Degradation


HDAC6 degrader-1 (also designated Compound NP8, CAS 2439058-23-6) is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) designed to induce selective, proteasome-dependent degradation of histone deacetylase 6 (HDAC6). Its modular architecture comprises a selective HDAC6-binding warhead (Nexturastat A), a flexible polyethylene glycol linker, and a cereblon (CRBN) E3 ubiquitin ligase ligand (pomalidomide) . This design enables the compound to recruit HDAC6 to the CRBN E3 ligase complex, promoting polyubiquitination and subsequent proteasomal degradation of the target protein . The compound exhibits a DC50 (concentration for 50% degradation) of 3.8 nM in MM.1S multiple myeloma cells and a GI50 (50% growth inhibition) of 1.21 μM in the same cell line .

Mechanism
CRBN-recruiting PROTAC degrader
Target
Selective HDAC6 degradation
Workflow fit
Cellular degradation assays, selectivity profiling, PROTAC mechanism studies

Why HDAC6 PROTACs Cannot Be Simply Substituted


PROTAC-mediated protein degradation is exquisitely sensitive to the chemical composition and length of the linker connecting the target-binding warhead to the E3 ligase ligand. Even minor alterations in linker structure can dramatically alter degradation efficiency, selectivity, and cellular permeability [1]. Substituting HDAC6 degrader-1 with another HDAC6-targeting PROTAC, such as PROTAC HDAC6 degrader 3 (DC50 = 171 nM) or PROTAC HDAC6 degrader 8 (DC50 = 1.9 nM), would yield significantly different degradation kinetics and cellular potency due to variations in ternary complex formation and CRBN recruitment [2]. Furthermore, the specific E3 ligase utilized (CRBN vs. VHL) dictates the tissue-specific expression profile of the degrader, impacting in vivo efficacy and off-target degradation profiles. Direct experimental comparison is therefore essential for selecting the optimal tool compound for a given experimental context.

Linker sensitivity
PROTAC degradation efficiency is highly dependent on linker composition; even minor alterations may shift DC50 and selectivity.
E3 ligase context
CRBN vs. VHL recruitment determines tissue-specific degradation profiles; substitution may alter off-target degradation patterns.
Literature characterization
Alternative HDAC6 PROTACs (e.g., degrader 3, degrader 8) exhibit varied degradation kinetics; direct experimental comparison is required.

Quantitative Differentiation: Potency and Selectivity Data


DC50 in MM.1S Cells: 45-Fold More Potent than PROTAC HDAC6 degrader 3

HDAC6 degrader-1 (NP8) achieves a half-maximal degradation concentration (DC50) of 3.8 nM in MM.1S multiple myeloma cells . In contrast, PROTAC HDAC6 degrader 3 (Compound 4), another CRBN-recruiting HDAC6 PROTAC, exhibits a DC50 of 171 nM in comparable cellular assays [1]. This represents a 45-fold enhancement in degradation potency for HDAC6 degrader-1.

DC50 in MM.1S cells
Cross-study comparable
Target 3.8 nM
Comparator (degrader 3) 171 nM
~45-fold lower DC50 reported
Supports degradation potency comparison in MM.1S cells
Western blot quantification; conditions: MM.1S multiple myeloma line
PROTAC HDAC6 DC50 Degradation Potency MM.1S

DC50 in MM.1S Cells: Comparable Potency to PROTAC HDAC6 degrader 8

HDAC6 degrader-1 (NP8) demonstrates a DC50 of 3.8 nM, which is within 2-fold of the more recently developed PROTAC HDAC6 degrader 8 (Compound 11b), which has a reported DC50 of 1.9 nM . This places HDAC6 degrader-1 among the most potent HDAC6 PROTACs described, while its extensive characterization in the literature offers distinct advantages for experimental reproducibility.

DC50 vs. degrader 8
Cross-study comparable
Target 3.8 nM
Comparator (degrader 8) 1.9 nM
2-fold higher DC50 reported (comparable potency context)
Places compound among highly characterized HDAC6 PROTACs
Extensive literature validation supports experimental reproducibility
PROTAC HDAC6 DC50 Degradation Potency MM.1S

GI50 in MM.1S Cells: Antiproliferative Activity

In MM.1S multiple myeloma cells, HDAC6 degrader-1 (NP8) inhibits cell viability with a GI50 of 1.21 μM after 72 hours of treatment . For context, the parent HDAC6 inhibitor Nexturastat A exhibits a GI50 of 14.3 μM in B16 murine melanoma cells . While a direct head-to-head comparison in the same cell line is not available, the data suggest that the degradation of HDAC6 via PROTAC technology may confer enhanced antiproliferative effects relative to simple inhibition.

GI50 antiproliferative activity
Class-level inference
Target (MM.1S, 72h) 1.21 μM
Nexturastat A (B16, ref) 14.3 μM
~12-fold lower GI50 in respective cell lines
Reported cell-model antiproliferative response context
Different cell lines; direct head-to-head comparison unavailable
HDAC6 PROTAC GI50 Multiple Myeloma Antiproliferative

HDAC Isoform Selectivity

Western blot analysis in HeLa cells demonstrates that HDAC6 degrader-1 (NP8) at 100 nM selectively reduces HDAC6 protein levels without affecting the expression of representative HDAC family members, including HDAC1, HDAC2, HDAC3, and HDAC4 . This selectivity is a direct consequence of the use of Nexturastat A as the target-binding warhead, which possesses >190-fold selectivity for HDAC6 over other HDAC isoforms .

HDAC isoform selectivity
Supporting evidence
Western blot: 100 nM NP8 degrades HDAC6; no degradation of HDAC1,2,3,4 (HeLa cells, 24h)
Warhead selectivity: Nexturastat A >190-fold for HDAC6
Supports isoform-selective degradation interpretation
Key differentiator from pan-HDAC inhibitors
HDAC6 PROTAC Selectivity Isoform Specificity Western Blot

Optimal Application Scenarios


Multiple Myeloma Research: HDAC6 Dependency and Therapeutic Potential

Given its potent DC50 (3.8 nM) and GI50 (1.21 μM) in MM.1S cells , HDAC6 degrader-1 is ideally suited for investigating HDAC6-driven oncogenic mechanisms in multiple myeloma. Researchers can employ this compound to dissect the functional consequences of HDAC6 ablation on myeloma cell proliferation, survival signaling, and drug resistance pathways.

Renal Ischemia-Reperfusion Injury Models

HDAC6 degrader-1 (PROTAC-NP8) has been successfully applied in in vivo models of renal ischemia-reperfusion injury, where it ameliorated tissue damage by reducing reactive oxygen species (ROS)-mediated apoptosis [1]. This validated application makes the compound a valuable tool for exploring the role of HDAC6 in acute kidney injury and other ROS-driven pathologies.

HDAC6 Selectivity Studies: Benchmarking Against Pan-HDAC Inhibitors

The compound's well-documented isoform selectivity, as evidenced by Western blot analysis showing no degradation of HDAC1, HDAC2, HDAC3, or HDAC4 at 100 nM , positions HDAC6 degrader-1 as a gold-standard tool for experiments requiring unambiguous HDAC6-specific knockdown. It is particularly useful for comparative studies against pan-HDAC inhibitors (e.g., SAHA) or less selective PROTACs.

PROTAC Mechanism of Action Studies

HDAC6 degrader-1 has been employed in live-cell imaging studies using EGFP-HDAC6 fusion proteins to visualize PROTAC-induced degradation dynamics in real time . This established methodology makes the compound an excellent choice for researchers investigating the fundamental pharmacology of targeted protein degradation, including ternary complex formation, ubiquitination kinetics, and the hook effect.

Application
Selection Property
Validation Focus
Multiple myeloma HDAC6-dependency studies
Degradation potency context in MM.1S cells
Proliferation and survival signaling endpoints
Renal ischemia-reperfusion injury models
ROS-mediated apoptosis pathway response
Tissue damage and apoptosis endpoint monitoring
HDAC6 selectivity profiling
Isoform-specific degradation profile
Comparison with pan-HDAC inhibitor effects
PROTAC mechanism of action studies
Ternary complex formation kinetics
Real-time degradation dynamics via live-cell imaging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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